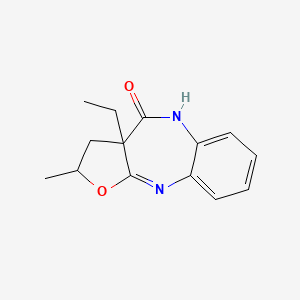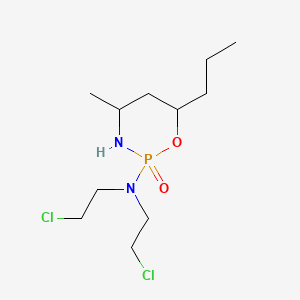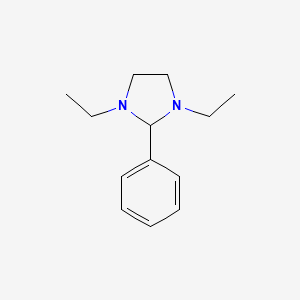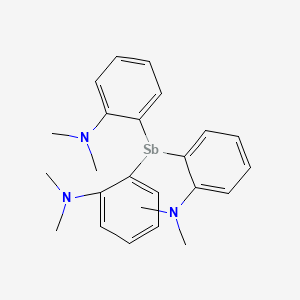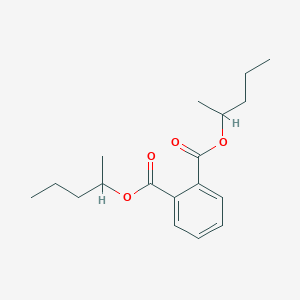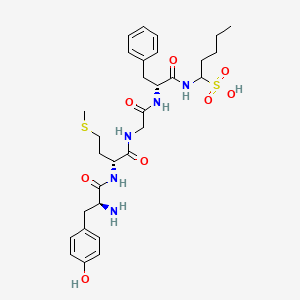
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is a complex organic compound with the molecular formula C30H43N5O8S2 This compound is a peptide derivative, which means it is composed of amino acids linked together in a specific sequence The compound’s structure includes tyrosine, methionine, glycine, and phenylalanine residues, along with a sulfopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, the sulfopentyl group is introduced through a specific alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure efficient coupling reactions and minimal side reactions. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The sulfopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s peptide backbone allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The sulfopentyl group may enhance its binding affinity or stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-D-methionylglycyl-N-(1-phosphonopentyl)-D-phenylalaninamide
- L-Tyrosyl-D-methionylglycyl-N-(5-carboxypentyl)-D-phenylalaninamide
Uniqueness
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is unique due to the presence of the sulfopentyl group, which imparts distinct chemical properties and potential biological activities. This modification can influence the compound’s solubility, stability, and interaction with molecular targets, setting it apart from other similar peptides.
Properties
CAS No. |
75796-34-8 |
|---|---|
Molecular Formula |
C30H43N5O8S2 |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
1-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]pentane-1-sulfonic acid |
InChI |
InChI=1S/C30H43N5O8S2/c1-3-4-10-27(45(41,42)43)35-30(40)25(18-20-8-6-5-7-9-20)33-26(37)19-32-29(39)24(15-16-44-2)34-28(38)23(31)17-21-11-13-22(36)14-12-21/h5-9,11-14,23-25,27,36H,3-4,10,15-19,31H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H,35,40)(H,41,42,43)/t23-,24+,25+,27?/m0/s1 |
InChI Key |
XZJNNKBQRUCANK-MFNPRMOXSA-N |
Isomeric SMILES |
CCCCC(NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
Canonical SMILES |
CCCCC(NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


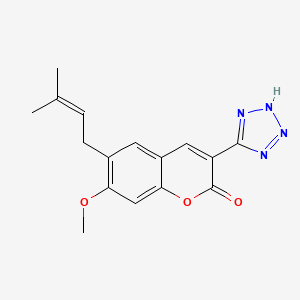
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

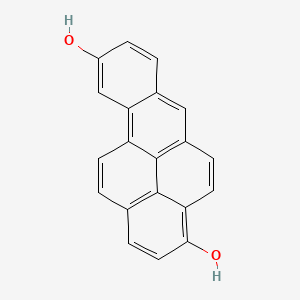
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
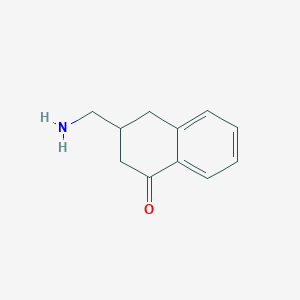
![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
